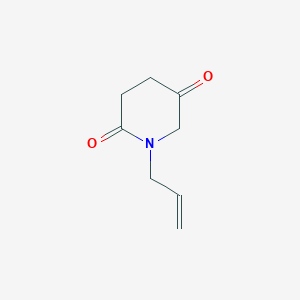
1-Allylpiperidine-2,5-dione
Übersicht
Beschreibung
1-Allylpiperidine-2,5-dione is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, boiling point of 152.1±9.0 °C at 760 mmHg, vapour pressure of 3.6±0.3 mmHg at 25°C, enthalpy of vaporization of 38.9±3.0 kJ/mol, flash point of 38.1±15.6 °C, and index of refraction of 1.462 .Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
The primary target of 1-Allylpiperidine-2,5-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein plays a crucial role in various biological processes, including gene expression regulation .
Mode of Action
This compound interacts with its target, the WIZ protein, by reducing its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels
Biochemical Pathways
Given its role in inducing hbf protein expression levels, it’s likely that it impacts the globin synthesis pathway . The downstream effects of this could include amelioration of symptoms in conditions like sickle cell disease and β-thalassemia .
Result of Action
The primary molecular effect of this compound’s action is the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . On a cellular level, this could potentially lead to changes in the structure and function of red blood cells, particularly in the context of conditions like sickle cell disease and β-thalassemia .
Biochemische Analyse
Biochemical Properties
1-Allylpiperidine-2,5-dione plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with widely interspaced zinc finger motif (WIZ) proteins, which are involved in gene expression regulation . The compound’s interaction with these proteins can lead to changes in protein expression levels, influencing various cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the expression of fetal hemoglobin (HbF) in certain cell types, which is beneficial for treating conditions like sickle cell disease and β-thalassemia . Additionally, it may impact cell proliferation and differentiation, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, it has been found to reduce the expression levels of WIZ proteins, which play a role in chromatin remodeling and gene regulation . This inhibition can result in altered gene expression patterns and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as inducing HbF expression without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s pharmacokinetics and bioavailability. Enzymes such as cytochrome P450 play a role in its metabolism, affecting its overall activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, affecting its interactions with biomolecules and its overall cellular effects.
Eigenschaften
IUPAC Name |
1-prop-2-enylpiperidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDXHDUUTQZHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285961 | |
| Record name | 1-(2-Propen-1-yl)-2,5-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564484-67-9 | |
| Record name | 1-(2-Propen-1-yl)-2,5-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564484-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl)-2,5-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-acetamido-N-[(E)-(4-hydroxy-3-methoxy-phenyl)methyleneamino]benzamide](/img/structure/B1657287.png)
![N-(4-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B1657288.png)
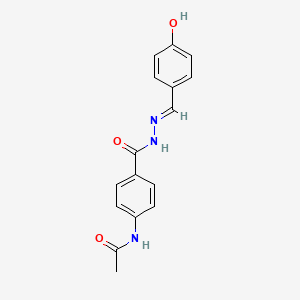
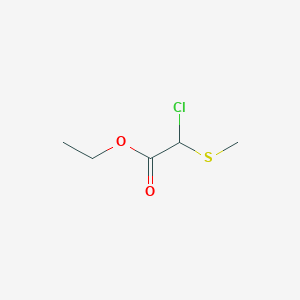
![2-N-[(E)-(2,3-dichloro-5-nitrophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1657292.png)
![2-N-[(E)-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1657294.png)
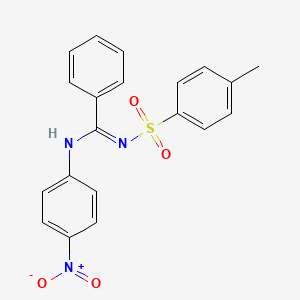
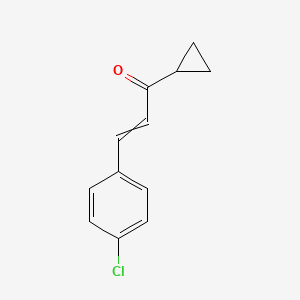
![(E)-4-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)pent-3-en-2-one](/img/structure/B1657298.png)
![(E)-4-[3-[4-(Dimethylamino)phenyl]-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1657303.png)
![Tert-butyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-methylbutanoate](/img/structure/B1657304.png)
![4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1657306.png)

![(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1657309.png)
